molecular formula C23H24FN5O3S B2835812 1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 897621-76-0

1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2835812
CAS No.: 897621-76-0
M. Wt: 469.54
InChI Key: GRTDCVKGCLAJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H24FN5O3S and its molecular weight is 469.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Mechanisms in Binge Eating

Research by Piccoli et al. (2012) explored the role of orexin receptors in compulsive food consumption, particularly binge eating in rats. They evaluated the effects of various compounds, including SB-649868, which shares structural similarities with the queried compound. SB-649868, as a dual orexin receptor antagonist, showed efficacy in selectively reducing binge eating for highly palatable food without affecting standard food pellet intake at non-sedative doses. This study suggests a significant role of orexin receptor mechanisms in binge eating, implying potential therapeutic applications for similar compounds in eating disorders with a compulsive component (Piccoli et al., 2012).

Antiviral and Antimicrobial Properties

Reddy et al. (2013) synthesized a series of new urea and thiourea derivatives of piperazine for biological interest, including compounds structurally related to the queried chemical. Their study demonstrated that certain derivatives exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as potent antimicrobial activity. This research highlights the potential of such compounds in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).

Antiglycation and Urease Inhibitory Activities

Sharma et al. (2013) synthesized urea and thiourea derivatives of glutamic acid conjugated to a piperazine compound and evaluated them for their in vitro antiglycation and urease inhibitory activities. The study found that compounds bearing fluoro and methoxy substituents exhibited inhibitory potency greater than reference standards, suggesting their potential as lead compounds for further development in related therapeutic areas (Sharma et al., 2013).

Synthesis and Evaluation of Piperazine Derivatives

Ghasemi et al. (2020) conducted a study on the synthesis of piperazin-2-one derivatives and evaluated their cytotoxic activities on cancer cell lines. Although the specific chemical structure of the queried compound was not directly investigated, this research provides insights into the potential cytotoxic properties of similar piperazine-based compounds, indicating their relevance in cancer research (Ghasemi et al., 2020).

Properties

IUPAC Name

1-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3S/c1-32-20-5-3-2-4-19(20)26-22(31)27-23-25-17(15-33-23)14-21(30)29-12-10-28(11-13-29)18-8-6-16(24)7-9-18/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDCVKGCLAJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.